N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride
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Overview
Description
N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a combination of amino acids, nitroaniline, and piperidine structures, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Typical synthetic routes may include:
Protection of Amino Groups: Protecting the amino groups of the starting materials to prevent unwanted side reactions.
Coupling Reactions: Using coupling reagents such as EDCI or DCC to form amide bonds between the amino acids and nitroaniline derivatives.
Deprotection: Removing the protecting groups to reveal the free amino groups.
Purification: Purifying the final product using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve scaling up the reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride may have applications in various scientific fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes involving amino acids and peptides.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a precursor for the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Influence on Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide
- N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;monohydrochloride
Uniqueness
The uniqueness of N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C27H38Cl2N8O5 |
---|---|
Molecular Weight |
625.5 g/mol |
IUPAC Name |
N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C27H36N8O5.2ClH/c28-21(17-18-7-2-1-3-8-18)26(38)34(19-11-13-20(14-12-19)35(39)40)23(10-6-16-32-27(29)30)25(37)33-24(36)22-9-4-5-15-31-22;;/h1-3,7-8,11-14,21-23,31H,4-6,9-10,15-17,28H2,(H4,29,30,32)(H,33,36,37);2*1H/t21-,22?,23+;;/m1../s1 |
InChI Key |
YIXOXUIDIUTYCW-NHRVFTLISA-N |
Isomeric SMILES |
C1CCNC(C1)C(=O)NC(=O)[C@H](CCCN=C(N)N)N(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N.Cl.Cl |
Canonical SMILES |
C1CCNC(C1)C(=O)NC(=O)C(CCCN=C(N)N)N(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N.Cl.Cl |
Origin of Product |
United States |
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